Cas no 422-04-8 (Propanenitrile,2,2,3,3,3-pentafluoro-)

Propanenitrile,2,2,3,3,3-pentafluoro- structure
422-04-8 structure
Productnaam:Propanenitrile,2,2,3,3,3-pentafluoro-
CAS-nummer:422-04-8
MF:C3F5N
MW:145.030817985535
CID:331291
PubChem ID:67906

Propanenitrile,2,2,3,3,3-pentafluoro- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanenitrile,2,2,3,3,3-pentafluoro-
    • PENTAFLUOROPROPIONITRILE
    • 2,2,3,3,3-Pentafluoropropionitrile
    • CF3CF2CN
    • pentafluoro-propanenitril
    • Pentafluoropropanenitrile
    • pentafluoro-propionitrile
    • pentafluoropropiononitrile
    • Pentafluor-propionitril
    • perfluoropropanenitrile
    • Propanenitrile,pentafluoro
    • Propanenitrile, pentafluoro-
    • Propanenitrile, 2,2,3,3,3-pentafluoro-
    • SCHEMBL250742
    • EINECS 207-011-1
    • MFCD00039479
    • NS00043254
    • DTXSID9059965
    • FT-0632113
    • AKOS006229849
    • 2,2,3,3,3-pentafluoropropanenitrile
    • 422-04-8
    • Inchi: InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
    • InChI-sleutel: MTLOQUGSPBVZEO-UHFFFAOYSA-N
    • LACHT: FC(F)(C(F)(F)F)C#N

Berekende eigenschappen

  • Exacte massa: 144.99500
  • Monoisotopische massa: 144.995
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 147
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 23.8A^2

Experimentele eigenschappen

  • Dichtheid: 1.468
  • Kookpunt: -35°C
  • Brekindex: 1.267
  • PSA: 23.79000
  • LogboekP: 1.70758

Propanenitrile,2,2,3,3,3-pentafluoro- Beveiligingsinformatie

  • Gevaarverklaring: Toxic
  • Vervoersnummer gevaarlijk materiaal:UN 3162
  • Code gevarencategorie: 23/24
  • Veiligheidsinstructies: S23-S36/37-S45-S9
  • Identificatie van gevaarlijk materiaal: T
  • Risicozinnen:R23/24
  • Veiligheidstermijn:S23;S36/37;S45;S9

Propanenitrile,2,2,3,3,3-pentafluoro- Douanegegevens

  • HS-CODE:2926909090
  • Douanegegevens:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Propanenitrile,2,2,3,3,3-pentafluoro- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Apollo Scientific
PC5758-25g
Pentafluoropropanenitrile 97%
422-04-8 97%
25g
£110.00 2025-02-20
1PlusChem
1P00C6RH-25g
PENTAFLUOROPROPIONITRILE
422-04-8 97%
25g
$193.00 2024-05-02
A2B Chem LLC
AF67837-25g
PENTAFLUOROPROPIONITRILE
422-04-8 97%
25g
$198.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582751-25g
2,2,3,3,3-Pentafluoropropanenitrile
422-04-8 98%
25g
¥2634.00 2024-05-14

Propanenitrile,2,2,3,3,3-pentafluoro- Gerelateerde literatuur

  • 1. 663. Perfluoroalkyl derivatives of nitrogen. Part III. Heptafluoronitrosopropane, perfluoro-2-n-propyl-1 : 2-oxazetidine, perfluoro-(methylene-n-propylamine), and related compounds
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3416
  • 2. 315. The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acid
    R. N. Haszeldine,K. Leedham J. Chem. Soc. 1953 1548
  • 3. 664. Perfluoroalkyl derivatives of nitrogen. Part IV. The synthesis, properties and infrared spectra of perfluoroalkyl isocyanates and carbamates
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3428
  • 4. 1326. Perfluoroalkyl derivatives of nitrogen. Part XIX. Synthesis, pyrolysis, and nuclear magnetic resonance evidence for restricted inversion at the nitrogen atom of trisheptafluoro-n-propylhydroxyl-amine
    R. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. 1965 7203
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